molecular formula C20H24N2O2 B2876478 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-52-0

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No. B2876478
CAS RN: 953168-52-0
M. Wt: 324.424
InChI Key: NMTQEGRZYDVIQY-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” is a complex organic molecule that contains a benzamide group, a methoxy group, and a pyrrolidinyl group . The benzamide group consists of a benzene ring attached to an amide group, the methoxy group consists of a methyl group linked to an oxygen atom, and the pyrrolidinyl group is a five-membered ring containing four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, methoxy, and pyrrolidinyl groups. The benzamide group would contribute to the planarity of the molecule, while the pyrrolidine ring would introduce some three-dimensionality . The methoxy group could potentially participate in hydrogen bonding interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group in the benzamide moiety could potentially undergo hydrolysis or aminolysis reactions. The methoxy group could potentially be demethylated under certain conditions. The pyrrolidine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and methoxy groups could enhance its solubility in polar solvents. The pyrrolidine ring could potentially influence its boiling and melting points .

Scientific Research Applications

Drug Discovery: Pyrrolidine Scaffold

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage . This makes it a valuable scaffold in drug discovery for the treatment of various human diseases.

Selective Androgen Receptor Modulators (SARMs)

Compounds like 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide have been synthesized as SARMs. These are optimized to modify the pharmacokinetic profile, showing promise in the treatment of conditions like muscle wasting and osteoporosis .

Anti-Tubercular Agents

Research into anti-tubercular agents has included derivatives of the pyrrolidine ring. The compound’s structure allows for the measurement of cell viability and determination of IC50 values in vitro, which is crucial for developing new treatments against tuberculosis .

Stereochemistry and Enantioselective Binding

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is significant for the development of new medications .

Crystallography and Structural Analysis

The crystal structure of related compounds has been extensively studied, providing insights into the bioactivity of phenyl(pyrrolidin-1-yl)methanone derivatives. Such structural analyses are fundamental to understanding the interaction of these compounds with biological targets .

Synthetic Strategies for Compound Development

The compound’s synthesis involves various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods are essential for medicinal chemists in designing new compounds with diverse biological profiles .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities .

properties

IUPAC Name

3-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-6-4-5-17(15-19)20(23)21-12-11-16-7-9-18(10-8-16)22-13-2-3-14-22/h4-10,15H,2-3,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTQEGRZYDVIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

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